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PubChem CID Data, Synthetic Utility, and Handling Protocols

Executive Summary

1-Methyl-4-bromopiperidine hydrobromide (CAS: 54288-71-0) is a critical heterocyclic building
block used primarily in the synthesis of antihistamines (e.qg., diphenylpyraline), antipsychotics,
and anticholinergic agents.[1][2][3]

For the researcher, this compound represents a "masked" electrophile.[2][3] While it is
designed for nucleophilic substitution (

) at the C4 position, it possesses a high propensity for thermal elimination (

) to form the corresponding tetrahydropyridine.[1][2][3] Successful utilization requires strict
control over basicity and temperature to favor substitution over elimination.[1][2][3]

This guide consolidates the chemical identity, reactivity profile, and validated handling protocols
for the hydrobromide salt form.[1][2][3]

Chemical Identity & Physical Properties

The hydrobromide salt is the preferred commercial form due to the oxidative instability of the
free base amine.[1][2][3] Note that PubChem indexes the free base and salt forms separately;
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the data below distinguishes between them to prevent stoichiometric errors in synthesis.

Property

Data

Notes

Compound Name

1-Methyl-4-bromopiperidine

hydrobromide
Specific to the HBr salt.[1][2][3]
CAS Number 54288-71-0
[4]
Link is to Free Base.[1][2][3]
PubChem CID Salt forms are often
aggregated.[1][2][3]
Molecular Formula Formulated as
Molecular Weight 258.98 g/mol Free base MW: ~178.07 g/mol
White to off-white crystalline )
Appearance ) Hygroscopic.[1][2][3]
solid
- Poor solubility in non-polar
Solubility Water, Methanol, DMSO
ethers.[1][3]
N o - Store under inert gas
Stability Hygroscopic; Light Sensitive

(Argon/Nitrogen).[1][2][3]

CRITICAL WARNING: Do not confuse this with 4-Bromopiperidine HBr (CAS 54288-70-9).[1][2]

[3] The absence of the N-methyl group changes the stoichiometry and requires an additional

alkylation step if the methylated product is desired.[1][2][3]

Reactivity Profile: The vs. Competition

The core challenge in using 1-Methyl-4-bromopiperidine is the steric environment of the C4

carbon.[1][2][3] It is a secondary alkyl halide within a ring system.[1][2][3] When reacting with
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nucleophiles (e.g., phenoxides, thiols), two competing pathways exist:
e Substitution (

): The desired pathway. Requires a good nucleophile and moderate temperatures.[1][2][3]
e Elimination (

): The parasitic pathway.[1][2][3] Driven by strong bases (e.g., alkoxides), high heat (

), or steric bulk, leading to 1-methyl-1,2,3,6-tetrahydropyridine.[1][2]

Mechanistic Pathway (DOT Visualization)[1][2][3]

Moderate Base

T <60°C Transition State (SN2) r Target: 4-Substituted Piperidine
Backside Attack (Yield > 70%)

1-Methyl-4-bromopiperidine Strong Base (tBuOK)
(Electrophile) T > 80°C

. Transition State (E2)
Nucleophile (Nu-) » Proton Abstraction

Side Product: Tetrahydropyridine
(Thermodynamic Trap)

Click to download full resolution via product page

Figure 1: Bifurcation of reaction pathways. High temperatures and strong bases favor the
irreversible formation of the elimination product.

Experimental Protocol: Synthesis of
Diphenylpyraline Analog

This protocol demonstrates the coupling of 1-Methyl-4-bromopiperidine HBr with a benzhydrol
derivative, a common workflow in antihistamine synthesis.[1][2][3]

Pre-requisites
¢ Solvent: DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone).[1][2][3] Why? Polar
aprotic solvents accelerate
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rates.[1][2][3]

e Base: Potassium Carbonate (

).[1][2][3] Why? It is mild enough to deprotonate the alcohol/phenol but weak enough to
minimize

elimination compared to NaH or KOtBu.[1][2][3]

Step-by-Step Methodology

e Free Base Liberation (In-Situ):
o The HBr salt is acidic.[2][3] You must neutralize it to allow the nucleophilic attack.[1][2][3]

o Action: Suspend 1.0 eq of 1-Methyl-4-bromopiperidine HBr in DMF. Add 2.5 eq of
anhydrous

[1][2][3] Stir at Room Temperature (RT) for 30 minutes.
e Nucleophile Addition:
o Add 1.0 eq of the target alcohol (e.g., diphenylmethanol).[1][2][3]

o Note: If the nucleophile is a phenol, it will be deprotonated by the excess carbonate in the
mixture.[1][2][3]

e Reaction (Thermal Control):
o Heat the mixture to 60°C.

o Critical Control Point: Do NOT exceed 80°C. Monitoring by TLC/LC-MS is essential.[1][2]
[3] If the elimination product (tetrahydropyridine) is observed, lower the temperature and
extend reaction time.[1][2][3]

o Work-up:

o Cool to RT. Dilute with water (quench).[1][2][3]
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o Extract with Ethyl Acetate.[1][2][3] The product is a tertiary amine; ensure the aqueous

layer is basic (pH > 10) to keep the product in the organic phase.[1][2][3]

o Wash organic layer with brine, dry over

, and concentrate.[1][2][3]

Safety & Handling Standards

As an alkylating agent and a brominated salt, strict safety protocols are required.[1][2][3]

Hazard Class Description

Mitigation

Causes severe skin burns and
Corrosive/lrritant eye damage (H314/H319).[1]

[2](3]

Wear nitrile gloves, safety
goggles, and lab coat.[1][2][3]
Handle in a fume hood.

Absorbs atmospheric moisture,
Hygroscopic leading to hydrolysis or
"clumping."[2][3]

Store in a desiccator or under
inert atmosphere
(Nitrogen/Argon).[1][2][3]

Alkylating agents can blister
skin.[2][3]

Vesicant Potential

In case of skin contact, wash
immediately with soap and
water for 15 minutes.[1][2][3]

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended

storage temperature: 2—8 °C (Refrigerate) to prevent slow degradation/discoloration.[1][2][3]

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 11521361, 4-Bromo-1-methylpiperidine. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 8-(2,6-Diethyl-4-methylphenyl)-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-

dione | C18H24N203 | CID 11186156 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 2. 2-Aminoflubendazole | C14H10FN3O | CID 57358774 - PubChem

[pubchem.ncbi.nim.nih.gov]

e 3. CompTox Chemicals Dashboard [comptox.epa.gov]

o 4.54288-71-0|4-Bromo-1-methylpiperidine hydrobromide|BLDpharm [bldpharm.com]

e To cite this document: BenchChem. [Technical Guide: 1-Methyl-4-bromopiperidine
Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8821668#1-methyl-4-bromopiperidine-hbr-pubchem-

cid-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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